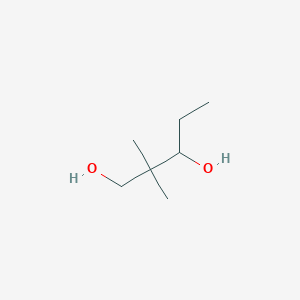

2,2-Dimethyl-1,3-pentanediol

Description

Structure

3D Structure

Properties

CAS No. |

2157-31-5 |

|---|---|

Molecular Formula |

C7H16O2 |

Molecular Weight |

132.20 g/mol |

IUPAC Name |

2,2-dimethylpentane-1,3-diol |

InChI |

InChI=1S/C7H16O2/c1-4-6(9)7(2,3)5-8/h6,8-9H,4-5H2,1-3H3 |

InChI Key |

QHDADHHODABHLK-UHFFFAOYSA-N |

Canonical SMILES |

CCC(C(C)(C)CO)O |

Origin of Product |

United States |

Synthetic Methodologies for 2,2 Dimethyl 1,3 Pentanediol and Analogous Diols

Catalytic Pathways for Diol Synthesis

The synthesis of diols, including branched structures like 2,2-dimethyl-1,3-pentanediol, frequently employs catalytic methods to ensure high selectivity and efficiency. These pathways can be broadly categorized into homogeneous and heterogeneous catalysis, each with distinct advantages and applications.

Homogeneous Catalysis in this compound Production

Homogeneous catalysis, where the catalyst is in the same phase as the reactants, offers high selectivity under mild reaction conditions. For diol synthesis, this often involves organometallic complexes. For instance, the hydrogenation of furanic compounds, which can be precursors to pentanediols, has been achieved using homogeneous catalysts. Ruthenium-based catalysts, such as those combined with N-heterocyclic carbene (NHC) ligands or Shvo's catalyst, have been effective in the hydrogenation of 5-hydroxymethylfurfural (B1680220) (HMF) to its corresponding diol. mdpi.com Similarly, iridium(III) complexes have been utilized for the transfer hydrogenation of furfural (B47365) to furfuryl alcohol, a potential intermediate for pentanediol (B8720305) synthesis. mdpi.com

While direct synthesis of this compound using these specific homogeneous systems is not widely documented, the principles are applicable. The Evans-Tishchenko reaction, for example, utilizes a samarium iodide catalyst in a homogeneous system to produce 1,3-anti diol monoesters from β-hydroxy ketones. wikipedia.orged.ac.uk This method is renowned for its high diastereoselectivity. wikipedia.org

Table 1: Examples of Homogeneous Catalysis in Diol Synthesis

| Catalyst System | Substrate Type | Product Type | Key Features |

|---|---|---|---|

| Samarium Iodide (SmI₂) | β-Hydroxy Ketones | 1,3-anti Diol Monoesters | High diastereoselectivity, mild reaction conditions. wikipedia.orged.ac.uk |

| Ru-NHC Complexes | Furanic Aldehydes | Furanic Diols | Effective for hydrogenation of biomass-derived substrates. mdpi.com |

Heterogeneous Catalysis in Diol Synthesis

Heterogeneous catalysts are widely employed in industrial processes due to their ease of separation and recyclability. For diol synthesis, these catalysts are often based on metals supported on solid materials like silica, carbon, or metal oxides. mpg.de

The hydrogenolysis of biomass-derived feedstocks is a significant route to diols. rsc.org For example, the hydrogenolysis of glycerol (B35011) over supported ruthenium (Ru) and platinum (Pt) catalysts can yield 1,3-propanediol (B51772). mpg.de Rhenium-oxide modified iridium catalysts (Ir-ReOₓ/SiO₂) have shown effectiveness in the selective hydrogenolysis of polyols to diols, such as converting glycerol to 1,3-propanediol and tetrahydrofurfuryl alcohol to 1,5-pentanediol (B104693). catalysisclubphilly.org

The production of 1,2-pentanediol (B41858) and 1,5-pentanediol from furfural, a biomass-derived platform chemical, has been extensively studied using various heterogeneous catalysts. acs.orgnih.gov Bifunctional catalysts, possessing both metal and acidic or basic sites, are particularly effective. For instance, a rhodium catalyst supported on an octahedral molecular sieve (Rh/OMS-2) has been used for the single-step hydrogenolysis of furfural to 1,2-pentanediol. acs.orgnih.gov Similarly, copper-based catalysts, such as Cu/SiO₂, have been developed for the conversion of furfural to 1,4-pentanediol. rsc.org

Table 2: Selected Heterogeneous Catalysts for Diol Synthesis

| Catalyst | Substrate | Primary Diol Product | Reference |

|---|---|---|---|

| Ir-ReOₓ/SiO₂ | Glycerol | 1,3-Propanediol | catalysisclubphilly.org |

| Ir-ReOₓ/SiO₂ | Tetrahydrofurfuryl alcohol | 1,5-Pentanediol | catalysisclubphilly.org |

| Rh/OMS-2 | Furfural | 1,2-Pentanediol | acs.orgnih.gov |

| Cu/SiO₂ | Furfural | 1,4-Pentanediol | rsc.org |

Advanced Condensation Reactions in 1,3-Pentanediol Synthesis

Condensation reactions are fundamental to carbon-carbon bond formation and are pivotal in constructing the backbone of branched diols. The Aldol (B89426), Tishchenko, and Cannizzaro reactions are classic examples that have been adapted for the synthesis of 1,3-diols.

Aldol Condensation Approaches for Branched Diols

The aldol condensation is a powerful tool for forming β-hydroxy carbonyl compounds, which are direct precursors to 1,3-diols upon reduction. libretexts.org The reaction involves the addition of an enolate to an aldehyde or ketone. masterorganicchemistry.com For the synthesis of highly branched diols, such as 2,2-disubstituted 1,3-diols, the aldol condensation of a ketone with formaldehyde (B43269) is a common industrial method. wikipedia.org The resulting β-hydroxy ketone can then be reduced to the corresponding diol.

A crossed-aldol reaction, where two different carbonyl compounds are used, is most effective when one partner is non-enolizable, such as formaldehyde or benzaldehyde, to prevent self-condensation side reactions. masterorganicchemistry.com The synthesis of neopentyl glycol (2,2-dimethyl-1,3-propanediol) is a prime example, involving the aldol condensation of isobutyraldehyde (B47883) with formaldehyde.

Tishchenko and Cannizzaro Reaction Applications in Diol Formation

The Tishchenko reaction provides a method to form an ester from two molecules of an aldehyde. ed.ac.ukrsc.org A significant variation is the Aldol-Tishchenko reaction, which combines an aldol addition with a subsequent Tishchenko-type hydride transfer. rsc.orgwikipedia.org This tandem reaction converts aldehydes and ketones directly into 1,3-hydroxyl compounds, specifically monoesters of 1,3-diols. wikipedia.org For example, the reaction of isobutyraldehyde in the presence of an alkaline catalyst can produce 2,2,4-trimethyl-1,3-pentanediol (B51712) monoisobutyrate, a direct precursor to the analogous diol. researchgate.net The Evans-Tishchenko reaction is a diastereoselective variant that reduces β-hydroxy ketones to 1,3-anti diol monoesters using a catalyst like samarium iodide. wikipedia.org

The Cannizzaro reaction involves the base-induced disproportionation of a non-enolizable aldehyde into a primary alcohol and a carboxylic acid. wikipedia.orgchemistrytalk.org In the context of diol synthesis, it is often employed as a reduction step following an aldol condensation. wikipedia.org After the formation of a β-hydroxy aldehyde via an aldol reaction, a crossed Cannizzaro reaction can be used to reduce the aldehyde group to a hydroxyl group, thus forming the 1,3-diol. chemistrytalk.org Formaldehyde is often used as the reductant in these crossed reactions. wikipedia.org

Table 3: Condensation Reactions in 1,3-Diol Synthesis

| Reaction | Description | Application in Diol Synthesis |

|---|---|---|

| Aldol Condensation | Forms a β-hydroxy carbonyl compound from two carbonyl compounds. libretexts.org | Creates the carbon skeleton of the 1,3-diol. wikipedia.org |

| Aldol-Tishchenko Reaction | A tandem reaction forming a 1,3-diol monoester from an aldehyde and a ketone. wikipedia.org | A direct route to protected 1,3-diols. researchgate.net |

| Evans-Tishchenko Reaction | Diastereoselective reduction of β-hydroxy ketones to 1,3-anti diol monoesters. wikipedia.org | Stereocontrolled synthesis of 1,3-diols. ed.ac.uk |

Novel Synthetic Strategies for this compound Precursors

The development of efficient synthetic routes often hinges on the availability and synthesis of suitable precursors. For this compound, a key precursor is 3-hydroxy-2,2-dimethylpentanal, which can be envisioned to be formed via an aldol reaction between propanal and isobutyraldehyde, followed by reduction.

Research into analogous structures provides insight into potential precursor strategies. For instance, 2,2,4-trimethyl-1,3-pentanediol monoisobutyrate is synthesized from isobutyraldehyde. researchgate.net A byproduct of this process is 2,4-diisopropyl-5,5-dimethylmetadioxane, which can be converted into useful products like 2,2,4-trimethyl-1,3-pentanediol diisobutyrate through acid-catalyzed cleavage and esterification. google.com This highlights the potential of cyclic acetals and ketals as stable precursors that can be hydrolyzed to yield the target diol.

The synthesis of the related 2,2-dimethyl-1,3-diphenyl-1,3-propanediol starts from diethyl malonate, indicating that malonic esters can serve as foundational building blocks for the 2,2-dimethyl-1,3-diol structure. researchgate.net Furthermore, 2,2-dimethyl-1,3-propanediol (neopentyl glycol) itself can be used to synthesize various derivatives, including cyclic boronates and phosphonates, suggesting that these functional groups could be part of a synthetic strategy involving precursor molecules. sigmaaldrich.com

Optimization of Reaction Conditions for Enhanced Yields and Purity

Temperature and Pressure Influence on this compound Synthesis

Temperature is a critical parameter in the synthesis of this compound, with its effects varying significantly between the initial aldol condensation and the subsequent reduction step.

For the initial crossed aldol condensation, which is an exothermic reaction, lower temperatures are generally favored. This is because higher temperatures can promote side reactions, such as dehydration of the desired β-hydroxy aldehyde product to form an α,β-unsaturated carbonyl compound. libretexts.org Thermodynamic analyses of similar aldol condensations, such as between isobutyraldehyde and formaldehyde, indicate that lower temperatures are beneficial for the main reaction as the enthalpy of this reaction is lower than that of side reactions. libretexts.org In a study on the Claisen-Schmidt condensation to produce 2'-hydroxy chalcone (B49325), a drastic effect of temperature on product yield and purity was observed, with the best yield obtained at 0°C. rsc.org For crossed aldol condensations conducted in high-temperature water, yields of the desired unsaturated ketone products were found to decrease at temperatures above 250°C due to the formation of degradation products. nih.gov While specific data for the propanal and isobutyraldehyde reaction is limited, these findings strongly suggest that maintaining a controlled, low-temperature environment is crucial for maximizing the yield of the 3-hydroxy-2,2-dimethylpentanal intermediate.

Conversely, the subsequent hydrogenation of the hydroxy aldehyde intermediate to this compound typically requires elevated temperatures to achieve a reasonable reaction rate. In the hydrogenation of cyclic 1,3-diones to their corresponding diols, increasing the temperature from 80°C to 160°C resulted in higher conversion rates. researchgate.net However, excessively high temperatures can lead to a decrease in the final product yield due to decomposition or other side reactions. researchgate.net

The influence of pressure is most significant during the catalytic hydrogenation step, where hydrogen gas is a key reactant. Increasing the hydrogen pressure generally increases the rate of reaction by raising the concentration of dissolved hydrogen, which is a key factor in the kinetics of the hydrogenation process. For the hydrogenation of a similar compound, 3-hydroxypropanal, to 1,3-propanediol, an optimized hydrogen pressure of 2.0 MPa was established using a Ru-Ni/SiO₂ catalyst. nih.gov Similarly, the hydrogenation of another analogous compound, 3-hydroxypropanal, over a Cu-V/Ni/SiO₂ catalyst also found optimal conditions at a hydrogen pressure of 2.0 MPa. researchgate.netresearchgate.net This indicates that a moderately elevated pressure is beneficial for the efficient reduction of the hydroxy aldehyde intermediate to the diol. For the aldol condensation step, the reaction is typically carried out at atmospheric pressure, and the influence of pressure is not considered a critical parameter for optimization.

| Reaction Stage | Analogous Compound/Reaction | Temperature (°C) | Pressure (MPa) | Observations |

| Aldol Condensation | Isobutyraldehyde + Formaldehyde | Low temperature is favorable | Atmospheric | Lower temperatures reduce side reactions. libretexts.org |

| Aldol Condensation | o-hydroxy acetophenone (B1666503) + benzaldehyde | 0 | Atmospheric | Best yield and purity obtained at this temperature. rsc.org |

| Hydrogenation | 3-hydroxypropanal | 80 | 2.0 | Optimized conditions for high yield of 1,3-propanediol. nih.govresearchgate.netresearchgate.net |

| Hydrogenation | Cyclic 1,3-diones | 80-160 | - | Higher temperatures increase conversion rates but can decrease overall yield. researchgate.net |

Solvent Effects in Diol Manufacturing Processes

The choice of solvent plays a multifaceted role in the synthesis of diols, influencing reaction rates, selectivity, and catalyst performance. The ideal solvent should facilitate the desired reaction pathway while minimizing side reactions and enabling easy separation of the product.

In the context of the initial aldol condensation, the solvent can affect the solubility of reactants and the stability of the enolate intermediate. For the synthesis of 2'-hydroxy chalcone via a Claisen-Schmidt condensation, isopropyl alcohol was found to be a better solvent compared to methanol (B129727), ethanol (B145695), acetonitrile (B52724), dichloromethane, and tetrahydrofuran (B95107). rsc.org In some cases, solvent-free conditions can be employed to improve efficiency and reduce waste. nih.gov A study on the aldol condensation of formaldehyde and isobutyraldehyde noted that using a solvent like methanol or ethanol could decrease the concentration of reactants and thus the reaction rate. ncert.nic.in DFT studies on the reaction between isopropyl dibromoacetate and isobutyraldehyde in 2-propanol showed that the energies of reactants, transition states, and products were all lower in the solvent phase compared to the gas phase. libretexts.org

For the subsequent catalytic hydrogenation of the hydroxy aldehyde intermediate, the solvent's properties can significantly impact the catalyst's activity and the reaction's selectivity. In the hydrogenation of α,β-unsaturated aldehydes, polar solvents are generally reported to increase hydrogenation rates, partly due to the increased solubility of hydrogen gas. However, the use of alcohol solvents can sometimes lead to undesirable side reactions, such as the formation of acetals. Research on the catalytic reduction of propionaldehyde (B47417) using an aluminum isopropoxide catalyst revealed that solvents with a high hydrogen-bond accepting ability, like ethers, can form larger aggregates that slow down the reaction by preventing the aldehyde from accessing the catalytic sites. Conversely, weakly interacting solvents, such as alkanes, did not form these aggregates, allowing for easier access to the catalyst and resulting in higher activity. In the hydrogenation of cyclic 1,3-diones, tetrahydrofuran (THF) was identified as a key solvent for achieving high yields of the corresponding diol. researchgate.net

| Reaction Stage | Reaction/Compound | Solvent | Effect on Reaction |

| Aldol Condensation | 2'-hydroxy chalcone synthesis | Isopropyl Alcohol | Proved to be a better solvent than methanol, ethanol, acetonitrile, dichloromethane, and tetrahydrofuran. rsc.org |

| Aldol Condensation | Isobutyraldehyde + Formaldehyde | Methanol/Ethanol | Can decrease reactant concentration and reaction rate. ncert.nic.in |

| Catalytic Reduction | Propionaldehyde | Alkanes | Higher catalytic activity due to being weakly interacting. |

| Catalytic Reduction | Propionaldehyde | Ethers | Lower catalytic activity due to the formation of aggregates that block catalytic sites. |

| Catalytic Hydrogenation | Cyclic 1,3-diones | Tetrahydrofuran (THF) | Key to achieving high yields of the diol product. researchgate.net |

Chemical Reactivity and Derivatization of 2,2 Dimethyl 1,3 Pentanediol

Esterification Reactions of 2,2-Dimethyl-1,3-pentanediol

Esterification is a fundamental reaction for this compound, leading to a variety of mono- and diester products with applications ranging from plasticizers to components in polyester (B1180765) resins. google.comgoogle.com

The Fischer-Speier esterification is a classic acid-catalyzed reaction between a carboxylic acid and an alcohol to form an ester and water. evitachem.com For a diol like this compound, the reaction can proceed to form a monoester or a diester. The mechanism involves several reversible steps:

Protonation of the Carboxylic Acid: An acid catalyst protonates the carbonyl oxygen of the carboxylic acid, increasing the electrophilicity of the carbonyl carbon. google.com

Nucleophilic Attack: The nucleophilic oxygen of one of the diol's hydroxyl groups attacks the activated carbonyl carbon. google.com

Tetrahedral Intermediate Formation: This attack forms a tetrahedral intermediate.

Proton Transfer: A proton is transferred from the oxonium ion to one of the hydroxyl groups of the intermediate.

Elimination of Water: The protonated hydroxyl group leaves as water, a good leaving group, reforming the carbonyl group. noaa.gov

Deprotonation: The catalyst is regenerated by deprotonation of the carbonyl oxygen, yielding the final ester.

The kinetics of esterification for diols are influenced by factors such as temperature, catalyst concentration, and the molar ratio of reactants. nih.gov To drive the equilibrium towards the ester products, water is typically removed from the reaction mixture, often through azeotropic distillation using a Dean-Stark apparatus. evitachem.com The reaction rate can be limited by steric hindrance around the hydroxyl groups.

Selective monoesterification of a diol can be challenging but is achievable by controlling reaction conditions or using specific catalytic systems. For this compound, the primary hydroxyl group at C1 is generally more reactive and less sterically hindered than the secondary hydroxyl group at C3. This difference allows for the preferential formation of the C1-monoester under kinetically controlled conditions (e.g., lower temperatures, shorter reaction times, and use of a sterically bulky acylating agent).

Pathways to achieve monoesterification include:

Stoichiometric Control: Using a 1:1 molar ratio of the diol to the acylating agent.

Enzymatic Catalysis: Lipases can offer high regioselectivity for the primary alcohol group.

Specific Chemical Catalysts: Systems like Al₂O₃/MeSO₃H have been shown to be highly selective for the monoesterification of other diols.

While specific studies on the monoesterification of this compound are not prevalent in the literature, the principles governing diol reactivity suggest that selective acylation at the C1 position is the most probable pathway.

Diesterification of this compound is achieved by reacting the diol with an excess of a carboxylic acid (or its derivative, like an acid chloride or anhydride) in the presence of a catalyst. This process is commonly used in the synthesis of polyester resins and plasticizers. google.comgoogle.com The reaction proceeds by esterifying both the primary and secondary hydroxyl groups. Patents have documented the use of this compound in the preparation of polyester plasticizers and as a component in Ziegler-Natta catalyst compositions, where it is typically present as a diester, such as this compound dibenzoate. epo.org

The general process involves heating the diol and at least two molar equivalents of the carboxylic acid with a suitable catalyst until the reaction is complete, often monitored by the amount of water collected. google.com

Table 1: Examples of Diester Applications for this compound

| Diester Type | Application | Reference |

|---|---|---|

| Polyester Plasticizer | Used as a diol component in the synthesis of polymeric dicarboxylic acid esters for plasticizing materials like PVC. | google.comgoogle.com |

| Diol Dibenzoate | Incorporated as an internal electron donor in Ziegler-Natta procatalyst compositions for olefin polymerization. | epo.org |

| Unsaturated Polyester Resin | Used as a neopentyl-glycol type diol in the formation of ethylene (B1197577) glycol-based polyester resins. | google.com |

Product characterization would typically involve spectroscopic methods like NMR to confirm the presence of two ester groups and the disappearance of hydroxyl protons, IR spectroscopy to observe the characteristic C=O stretch of the ester, and mass spectrometry to confirm the molecular weight.

Transesterification is an alternative route to synthesize esters, involving the reaction of an existing ester with an alcohol in the presence of a catalyst. For diols, this can mean either reacting the diol with a simple ester (like a methyl or ethyl ester) to form the diol's diester, or reacting a diester of the diol with another alcohol. This process is also equilibrium-limited and is often driven by removing a volatile alcohol byproduct. google.com

A common industrial example is the synthesis of polyesters via an ester interchange reaction. For instance, a diol can be reacted with a dimethyl ester of a dicarboxylic acid (like dimethyl terephthalate) at high temperatures. google.com The methanol (B129727) byproduct is distilled off to drive the reaction toward the formation of the polyester. While specific studies on this compound are scarce, its structural analog, neopentyl glycol (2,2-dimethyl-1,3-propanediol), is used in such transesterification reactions to produce polyesters. google.com

The efficiency of esterification and transesterification reactions is highly dependent on the catalyst used. A variety of catalysts can be employed for the esterification of this compound.

Brønsted Acids: Strong acids like sulfuric acid (H₂SO₄) and p-toluenesulfonic acid (p-TsOH) are traditional, effective, but sometimes corrosive catalysts. evitachem.com

Lewis Acids: Lewis acids such as tin or titanium compounds (e.g., dibutyl tin oxide) are frequently used, especially in industrial polyester synthesis, as they are effective at high temperatures. google.com

Amphoteric Catalysts: These are also employed in polyester production, typically within a temperature range of 100 to 250°C. google.com

Heterogeneous Catalysts: Solid acid catalysts, like ion-exchange resins or metal oxides, offer advantages in terms of easier separation from the reaction mixture and potential for reuse.

Table 2: Catalytic Systems for Diol Esterification

| Catalyst Type | Examples | Reaction Type | Advantages | Reference |

|---|---|---|---|---|

| Brønsted Acid | H₂SO₄, p-TsOH | Esterification | High activity, low cost. | evitachem.com |

| Lewis Acid | Dibutyl tin oxide, Titanium alkoxides | Esterification, Transesterification | Effective at high temperatures, common in polymer synthesis. | google.com |

| Amphoteric | Various metal-based catalysts | Esterification | Effective over a broad temperature range. | google.com |

| Heterogeneous | Ion-exchange resins, Al₂O₃/MeSO₃H | Esterification | Ease of separation, reusability, potential for selectivity. | bath.ac.uk |

Formation of Cyclic Derivatives from this compound

The 1,3-diol structure of this compound makes it an ideal precursor for the formation of stable six-membered heterocyclic rings. These reactions typically involve condensation with a bifunctional electrophile.

Cyclic Acetals and Ketals (1,3-Dioxanes): Reaction with aldehydes or ketones in the presence of an acid catalyst yields 1,3-dioxanes. These are commonly used as protecting groups for the diol or the carbonyl compound due to their stability towards nucleophiles and bases. organic-chemistry.org The formation of a 5,5-dimethyl-substituted 1,3-dioxane (B1201747) ring is expected from this compound.

Cyclic Carbonates: A modern and sustainable approach involves the reaction of 1,3-diols with carbon dioxide (CO₂) at low pressure and room temperature to form six-membered cyclic carbonates. bath.ac.ukrsc.orgrsc.org This method provides a safer alternative to using toxic phosgene (B1210022) derivatives. rsc.org The reaction of the analogous 2,2-dimethyl-1,3-propanediol to form 5,5-dimethyl-1,3-dioxan-2-one (B1295347) has been reported with moderate yields. bath.ac.uk

Cyclic Boronate Esters: Diols readily react with boronic acids or their esters to form cyclic boronate esters. wikipedia.org With a 1,3-diol, a six-membered dioxaborinane ring is formed. These derivatives are important in organic synthesis, including in Suzuki couplings. The analog 2,2-dimethyl-1,3-propanediol is used to synthesize boronate esters for specific applications. sigmaaldrich.com

Other Cyclic Derivatives: Reaction with other reagents can lead to different heterocyclic systems. For example, the reaction of the similar 2,2-dimethylpropane-1,3-diol with (chloromethyl)trichlorosilane (B74141) produces a 1,3,2-dioxasilinane, a six-membered ring containing silicon. researchgate.net

Synthesis of 6-Membered Cyclic Carbonates via Carbon Dioxide Insertion

The synthesis of six-membered cyclic carbonates from 1,3-diols represents a safer and more sustainable alternative to traditional methods that often employ toxic phosgene derivatives. rsc.orgrsc.org A notable advancement in this area is the use of carbon dioxide (CO₂) at low pressure as a C1 building block. rsc.orgrsc.orgresearchgate.net This approach is attractive due to CO₂ being an abundant, renewable, and non-toxic reagent. researchgate.net

A one-pot procedure has been developed for the synthesis of 6-membered cyclic carbonates directly from 1,3-diols at room temperature and atmospheric pressure of CO₂. rsc.org The strategy involves the activation of the diol followed by carboxylation and subsequent cyclization. While this specific methodology was demonstrated with various 1,3-diols, the general principle is applicable to structures like this compound. For instance, the synthesis of the cyclic carbonate from 2,2-dimethyl-1,3-propanediol using this method yielded a moderate result, which is comparable to existing phosgene-based and other alternative methods. rsc.org

The reaction typically proceeds by forming a CO₂-mono insertion product, which then undergoes cyclization. rsc.org The efficiency of this process highlights a move towards milder and more environmentally benign chemical syntheses. rsc.orgrsc.org

Table 1: Synthesis of 6-Membered Cyclic Carbonates from Various 1,3-Diols and CO₂ This table is based on data for representative 1,3-diols and illustrates the scope of the CO₂ insertion methodology.

| Diol Substrate | Product | Yield (%) |

| 1,3-Propanediol (B51772) | 1,3-Dioxan-2-one | 40 |

| 1,3-Butanediol | 4-Methyl-1,3-dioxan-2-one | 50 |

| 2,2-Dimethyl-1,3-propanediol | 5,5-Dimethyl-1,3-dioxan-2-one | 53 rsc.org |

| 2-Methyl-1,3-propanediol (B1210203) | 5-Methyl-1,3-dioxan-2-one | 45 |

Data sourced from Gregory, G. L., Ulmann, M., & Buchard, A. (2015). Synthesis of 6-membered cyclic carbonates from 1,3-diols and low CO2 pressure: a novel mild strategy to replace phosgene reagents. RSC Advances, 5(49), 39404-39408. rsc.org

Metal-Free Cyclization Approaches for Diol Derivatives

Metal-free cyclization methods provide an important alternative to metal-catalyzed reactions, avoiding potential contamination of the product with residual metal, which is particularly crucial in applications like biomedical materials. rsc.org The synthesis of cyclic carbonates from 1,3-diols and CO₂, as described previously, can be considered a metal-free approach, relying on organic reagents and bases to facilitate the transformation. rsc.orgrsc.org For example, the cyclization of the CO₂-mono insertion product in the synthesis of 6-membered cyclic carbonates from 2,2-dimethyl-1,3-propanediol has been achieved with a 50% yield in a metal-free system. rsc.org

These approaches often involve the in-situ activation of one hydroxyl group to form a good leaving group, which is then displaced by the other hydroxyl group in an intramolecular cyclization event. The use of common laboratory reagents for these transformations makes them accessible and cost-effective.

Other Functional Group Transformations of this compound

Beyond cyclization reactions, the hydroxyl groups of this compound can undergo a range of other transformations, including oxidation, etherification, and amidation.

Oxidation Reactions of Diols

The oxidation of diols can lead to a variety of products, including hydroxy aldehydes, hydroxy ketones, dicarbonyls, or carboxylic acids, depending on the structure of the diol and the oxidizing agent used. chegg.com For a diol like this compound, with both a primary and a secondary alcohol, selective oxidation can be a challenge.

Studies on the aerobic oxidation of similar 1,3-propanediols over a gold/titanium dioxide (Au/TiO₂) catalyst have shown that the reaction is sensitive to solvent effects, with the presence of water inhibiting the diol conversion in methanol. nih.gov A reactivity trend was observed among different 1,3-propanediols, where molecular diffusion and the strength of diol adsorption onto the catalyst surface were identified as key factors influencing the conversion rate. nih.gov

In other research, the oxidation of the related compound 2,2,4-trimethyl-1,3-pentanediol (B51712) has been investigated using household bleach (sodium hypochlorite, NaOCl) in acetic acid, a "green chemistry" approach that avoids heavy metal reagents. chegg.com Depending on the reaction conditions, the primary alcohol could be oxidized to an aldehyde or a carboxylic acid, while the secondary alcohol would typically yield a ketone. chegg.combrainly.com The specific product formed would be determined by which hydroxyl group is more susceptible to oxidation under the chosen conditions. chegg.com

Table 2: Potential Oxidation Products of 1,3-Diols

| Starting Diol | Oxidizing Agent | Potential Product(s) |

| 1,3-Propanediols | Au/TiO₂, O₂ | Malonates (in methanol) |

| 2,2,4-Trimethyl-1,3-pentanediol | NaOCl / Acetic Acid | Hydroxy ketone, dicarbonyl, or hydroxy acid chegg.combrainly.com |

Etherification and Amidation Studies

Etherification of alcohols is a fundamental transformation. Catalytic reductive etherification represents a modern approach where alcohols are coupled with carbonyl compounds in the presence of a reducing agent. nih.gov This method is applicable to a wide range of alcohols, including primary, secondary, and tertiary aliphatic alcohols, and can be used to synthesize both symmetrical and asymmetrical ethers. nih.gov While specific studies on the etherification of this compound are not extensively documented, these general protocols would likely be applicable.

Amidation reactions starting from the diol are less common. Typically, amides are formed from carboxylic acids or their derivatives and amines. To achieve amidation from this compound, the hydroxyl groups would first need to be converted into a different functional group, such as an amine. The corresponding diamine, 2,2-dimethyl-1,3-propanediamine, is a known compound used as a building block in the synthesis of polyamides and polyurethanes, where it forms amide linkages with diacids or diisocyanates. sigmaaldrich.com This highlights the utility of the carbon skeleton of the diol in polymer chemistry once the hydroxyl groups are appropriately functionalized.

Polymer Science and Engineering Applications of 2,2 Dimethyl 1,3 Pentanediol As a Monomer

Polyester (B1180765) Synthesis Utilizing 2,2-Dimethyl-1,3-pentanediol

In polyester synthesis, this compound serves as a diol monomer, contributing to the polymer backbone. Its branched structure plays a crucial role in determining the final properties of both saturated and unsaturated polyester resins.

The incorporation of this compound into saturated polyester resins introduces steric hindrance and disrupts chain linearity. This has a profound effect on the polymer's morphology and physical properties. The gem-dimethyl group, in particular, restricts the rotational freedom of the polymer chain, which can lead to an increase in the glass transition temperature (Tg) compared to polyesters synthesized from linear diols of similar molecular weight.

The asymmetric nature of this compound can also reduce the crystallinity of the resulting polyester. This is because the random orientation of the side chains along the polymer backbone hinders the ordered packing of chains required for crystal formation. Consequently, polyesters based on this diol tend to be more amorphous, which can result in increased transparency and flexibility.

The relationship between the structure of the diol and the resulting polyester's properties can be summarized in the following table:

| Diol Structure Feature | Effect on Polyester Property |

| Gem-dimethyl group | Increased steric hindrance, restricted chain mobility, potentially higher Tg. |

| Branched structure | Disruption of chain packing, reduced crystallinity, increased amorphous content. |

| Secondary hydroxyl group | Can influence reactivity during polycondensation and affect the final polymer architecture. |

In unsaturated polyester resins (UPRs), this compound is used to form the polyester backbone, which is then dissolved in a reactive diluent, such as styrene, and cured via a free-radical polymerization mechanism. The curing process involves the cross-linking of the unsaturated sites within the polyester chains with the reactive diluent, forming a rigid thermoset network.

The presence of this compound in the UPR backbone can influence the curing process and the properties of the final thermoset. The steric bulk of the gem-dimethyl group can affect the accessibility of the unsaturated sites for cross-linking. This may lead to a less densely cross-linked network compared to UPRs based on linear diols, which could in turn impact the mechanical properties of the cured resin, potentially leading to increased toughness and flexibility.

The hydrolytic stability of polyesters is a critical property, particularly in applications where the material is exposed to moisture. The ester linkages in the polyester backbone are susceptible to hydrolysis, which can lead to a reduction in molecular weight and a deterioration of mechanical properties.

The incorporation of this compound can significantly enhance the hydrolytic stability of polyesters. The bulky gem-dimethyl group provides steric protection to the adjacent ester linkages, hindering the approach of water molecules and thus slowing down the rate of hydrolysis. This "steric shielding" effect is a well-known strategy for improving the durability of polyesters in humid environments. Neopentyl glycol (2,2-dimethyl-1,3-propanediol), a structurally similar diol, is widely used for this purpose, and it is expected that this compound would confer similar or even enhanced protection due to its larger size.

The glass transition temperature (Tg) is a key parameter for defining the service temperature range of a polymer. Below the Tg, the polymer is in a rigid, glassy state, while above it, the polymer becomes rubbery and flexible. The chemical structure of the monomers used in polyester synthesis has a direct impact on the Tg of the resulting polymer.

The inclusion of this compound in a polyester chain generally leads to an increase in the Tg compared to polyesters made from linear diols of similar chain length. This is primarily due to the steric hindrance imposed by the gem-dimethyl group, which restricts the segmental motion of the polymer chains. The more energy (in the form of heat) is required to overcome these rotational barriers and induce the transition from a glassy to a rubbery state.

The following table provides a qualitative comparison of the expected Tg for polyesters synthesized with different diols:

| Diol | Expected relative Tg of Polyester | Reasoning |

| Linear Diol (e.g., 1,4-butanediol) | Lower | High chain flexibility, low rotational energy barrier. |

| This compound | Higher | Steric hindrance from the gem-dimethyl group restricts chain mobility. |

| Neopentyl Glycol | Intermediate to High | Similar steric hindrance to this compound, but with a shorter chain. |

The thermal stability of polyesters is another crucial property that determines their processing conditions and application limits. The degradation of polyesters at elevated temperatures typically proceeds through a random chain scission mechanism involving the cleavage of the ester linkages.

The thermal degradation of aliphatic polyesters generally starts at around 275°C and proceeds via a random scission of the ester linkage. dtic.mil The stability of the polyester can be influenced by the chain length of both the acid and diol components. dtic.mil

Polyurethane Chemistry Incorporating this compound

In polyurethane chemistry, diols are reacted with diisocyanates to form the characteristic urethane (B1682113) linkages. This compound can be used as a chain extender in polyurethane formulations. Chain extenders are low molecular weight diols or diamines that react with isocyanate groups to build up the hard segment of the polyurethane.

The incorporation of this compound as a chain extender can have a significant impact on the morphology and properties of the resulting polyurethane. The branched and relatively apolar nature of this diol can improve the compatibility between the hard and soft segments of the polyurethane, especially when the soft segment is also apolar, such as in polybutadiene-based polyurethanes. This improved compatibility can lead to a more uniform phase morphology and, consequently, to improved mechanical properties.

The steric hindrance provided by the gem-dimethyl group can also affect the packing and ordering of the hard segments. This can lead to the formation of smaller, less-ordered hard domains, which can result in polyurethanes with lower modulus and higher flexibility. The use of chain extenders with methyl or ethyl side chains, such as this compound, is a preferred approach to make the diols more apolar and thus more compatible with apolar polydienes.

Polyester Polyols for Polyurethane Elastomers

Polyester polyols are crucial intermediates in the production of polyurethane elastomers. They are synthesized through the polycondensation reaction of dicarboxylic acids (or their anhydrides) with an excess of diols. The properties of the final polyurethane are heavily dependent on the structure of this polyester polyol soft segment.

The incorporation of a branched, sterically hindered diol like this compound into a polyester polyol backbone is expected to impart several advantageous properties. The gem-dimethyl group shields the adjacent ester linkages from hydrolytic attack, significantly enhancing the durability of the resulting polyurethane, especially in humid environments. gantrade.comresearchgate.net This is a well-documented benefit of using similar diols like neopentyl glycol (NPG) and 2-methyl-1,3-propanediol (B1210203) (MPO). gantrade.com

Furthermore, the asymmetric structure and bulky side chains of this compound disrupt the polymer chain symmetry and inhibit crystallization. This results in polyester polyols that are liquid at room temperature with lower viscosities, which is a significant processing advantage for polyurethane production. gantrade.comresearchgate.net In contrast, polyols made from linear diols like 1,4-butanediol (B3395766) often result in solid or semi-solid polyesters that require heating before processing. gantrade.com Research on NPG-modified polyester polyols has shown they exhibit higher pyrolysis stability and excellent hydrolysis resistance, leading to polyurethane enamels with superior adhesion, insulation, and heat resistance. researchgate.net

Table 1: Comparative Properties of Polyester Polyols Based on Diol Structure (This table is illustrative, based on established data for analogous linear and branched diols.)

| Property | Polyester from Linear Diol (e.g., 1,4-Butanediol) | Polyester from Branched Diol (e.g., Neopentyl Glycol) | Expected for this compound |

| Physical State at 25°C | Solid / Waxy | Liquid | Liquid |

| Viscosity | High (when molten) | Low to Moderate | Low to Moderate |

| Crystallinity | Semi-crystalline | Amorphous | Amorphous |

| Hydrolytic Stability | Moderate | Excellent | Excellent |

| Processing | Requires heating | Easy handling at RT | Easy handling at RT |

Data compiled from principles outlined in referenced literature. gantrade.comresearchgate.net

Role of Diols in Polyurethane Network Formation

Polyurethanes are segmented block copolymers, consisting of alternating soft segments and hard segments. This two-phase microstructure is responsible for their unique combination of hardness and elasticity. nih.govmdpi.com

Soft Segment: This segment is typically formed from a long-chain polyol, such as a polyester polyol. It is responsible for the material's flexibility, elasticity, and low-temperature performance. mdpi.com

Hard Segment: This segment is formed by the reaction of a diisocyanate with a short-chain diol (known as a chain extender). These segments are rigid and polar, forming physical crosslinks through strong hydrogen bonding between urethane groups, which imparts strength and toughness to the material. nih.govmdpi.com

The structure of the diol used in both the polyester polyol (soft segment) and as the chain extender (hard segment) is critical in determining the final properties of the polyurethane network.

When this compound is used to create the polyester polyol, its sterically hindered "neopentyl-like" structure plays a crucial role. The two methyl groups on the C2 carbon atom act as a protective shield for the ester group formed at the C1 and C3 positions. This steric hindrance physically obstructs water molecules from reaching and hydrolyzing the ester bond, a primary degradation pathway for polyesters. gantrade.comresearchgate.net This leads to polyurethanes with superior long-term durability and resistance to chemical attack. eastman.combasf.com

Moreover, the bulky and asymmetric nature of this diol disrupts the regular packing of polymer chains. mdpi.com This reduces the crystallinity of the soft segment domains, resulting in a lower glass transition temperature (Tg), enhanced flexibility, and improved elastomeric properties. basf.com

Alkyd Resin Formulations with this compound

Alkyd resins are oil-modified polyesters produced by the reaction of a polyhydric alcohol (polyol), a polybasic acid (or its anhydride), and fatty acids derived from vegetable oils. nih.govnih.gov They are one of the most versatile binders used in the coatings industry. researchgate.net The choice of polyol is fundamental to the final performance of the alkyd coating.

While specific data for this compound in alkyds is not widely published, the extensive use of its structural analog, neopentyl glycol (NPG), provides a clear indication of its expected benefits. zbchemic.comgoogle.com NPG is an industry standard for high-performance alkyd coatings due to the exceptional stability conferred by its 2,2-dimethyl structure. eastman.comeastman.com

Using this compound in an alkyd resin formulation would be anticipated to provide:

Enhanced Durability and Weatherability: The stable neopentyl core is highly resistant to degradation from UV light, moisture, and chemical attack, leading to coatings with excellent gloss and color retention during outdoor exposure. basf.comeastman.com

Improved Hydrolytic Resistance: Similar to its function in polyester polyols, the diol's structure protects the ester backbone of the alkyd resin from hydrolysis, making it suitable for coatings on surfaces exposed to high humidity or water. penpet.com

Good Hardness-Flexibility Balance: The compact, branched structure contributes to a hard, durable paint film, while its influence on the polymer backbone allows for good flexibility. basf.com

High Chemical and Stain Resistance: The stable polymer network created with this diol results in coatings that are more resistant to household chemicals, oils, and stains. eastman.com

The synthesis process typically involves a polycondensation reaction where the polyol, acid, and fatty acid are heated at high temperatures (e.g., 210-240°C) to drive off water and form the resin. nih.govgoogle.com The use of this compound would proceed along this established manufacturing pathway.

Table 2: Expected Performance Benefits of this compound in Alkyd Resins (This table is illustrative, based on documented benefits of neopentyl glycol in coatings.)

| Performance Metric | Standard Polyol (e.g., Glycerol) | Neopentyl-Type Diol (e.g., NPG) |

| Outdoor Durability | Good | Excellent |

| Gloss Retention | Good | Excellent |

| Hydrolysis Resistance | Moderate | Excellent |

| Chemical Resistance | Good | Excellent |

| Yellowing Resistance | Moderate | Good |

Data compiled from principles outlined in referenced literature. basf.comzbchemic.comeastman.com

Role in Advanced Coating and Material Formulations

Coalescing Agent Mechanisms in Latex Paint Systems

In latex paint formulations, the formation of a continuous, durable film is paramount. This process, known as coalescence, is facilitated by the addition of coalescing agents. While specific studies detailing the mechanism of 2,2-Dimethyl-1,3-pentanediol as a primary coalescing agent are not prevalent in the public domain, its properties as a diol suggest a potential role in this area. Coalescing agents work by temporarily plasticizing the latex polymer particles, allowing them to fuse together as the water evaporates. A compound like this compound, with its hydroxyl groups and moderate chain length, could potentially lower the minimum film formation temperature (MFFT) of a latex system.

The general mechanism for a coalescing agent involves partitioning into the polymer phase, reducing the glass transition temperature (Tg) of the polymer, and thus enabling film formation at ambient temperatures. After the film is formed, the coalescent is expected to slowly evaporate, allowing the film to regain its hardness and durability. The effectiveness of a coalescing agent is dependent on its solubility in the polymer, its evaporation rate, and its molecular structure. While patents sometimes list a wide array of diols for coating formulations, the specific efficacy of this compound as a coalescent would require further empirical data for a complete understanding.

Viscosity Control in Plastisol, Rotomolding, and Rotocasting Processes

The control of viscosity is a critical factor in the processing of various polymeric materials, including plastisols, and in manufacturing processes like rotomolding and rotocasting. Diols can play a role in modifying the rheological properties of these systems. In the context of PVC plastisols, which are suspensions of PVC particles in a liquid plasticizer, the addition of certain compounds can alter the viscosity to suit the application method. A patent for a PVC composition containing a plasticizer and a carbodiimide (B86325) compound lists this compound as a possible diol component. google.com This suggests its potential to influence the viscosity and processing characteristics of such formulations.

In rotomolding and rotocasting, the viscosity of the polymer melt is crucial for achieving a uniform coating on the mold surface. While direct research on the use of this compound in these specific processes is limited in the available literature, its function as a reactive diol in polymer synthesis can indirectly influence the melt viscosity of the resulting resin. By being incorporated into the polymer backbone, it can affect chain length, branching, and intermolecular forces, all of which are determinants of melt flow behavior.

Performance Enhancement in Resins for Industrial Coatings

The incorporation of this compound as a monomeric unit in the synthesis of resins for industrial coatings can lead to significant performance enhancements. Its branched structure and the presence of two hydroxyl groups allow it to be used in the creation of polyesters and polyurethanes with tailored properties.

Improvement of Film Integrity and Durability

The structure of this compound, with its gem-dimethyl group, can contribute to the hydrolytic stability of polyester (B1180765) and polyurethane resins. This is because the steric hindrance provided by the dimethyl group can protect the ester or urethane (B1682113) linkages from chemical attack. This enhanced stability translates to improved long-term durability of the coating, especially in harsh environments. Patents for cast polyurethane compositions mention this compound as a potential chain extender, which can be used to build up the molecular weight of the polymer and enhance its mechanical properties. google.com

Illustrative Data on Diol Impact on Coating Durability

| Diol Structure | Resin Type | Test Method | Result |

| Linear Diol | Polyester | Salt Spray (ASTM B117) | Moderate Corrosion Resistance |

| Branched Diol (e.g., this compound) | Polyester | Salt Spray (ASTM B117) | Improved Corrosion Resistance |

| Linear Diol | Polyurethane | Abrasion Resistance (Taber) | Standard Wear |

| Branched Diol (e.g., this compound) | Polyurethane | Abrasion Resistance (Taber) | Enhanced Wear Resistance |

This table is illustrative and intended to show the general effect of branched diols on coating performance. Specific data for this compound was not available in the search results.

Contributions to Stain and Chemical Resistance

The chemical resistance of a coating is a critical performance metric, particularly for industrial applications where exposure to various chemicals is common. The incorporation of this compound into a resin can enhance its resistance to chemical attack. The stable carbon-carbon backbone and the potential for creating a dense cross-linked network when used with other monomers contribute to a less permeable film. Several patents for coating systems, including those for cementitious articles and water-dispersible polyurethane-vinyl polymers, list this compound as a suitable polyol, highlighting its role in creating durable and resistant coatings. google.comjustia.com

Representative Chemical Resistance of Coatings Based on Different Diols

| Chemical Agent | Coating with Linear Diol | Coating with Branched Diol (e.g., this compound) |

| 10% Hydrochloric Acid | Some Blistering | No Effect |

| 10% Sodium Hydroxide | Some Softening | No Effect |

| Xylene | Swelling | Minor Swelling |

| Acetone | Film Damage | Some Softening |

This table provides a general representation of the improved chemical resistance that can be achieved with branched diols. Specific test results for coatings formulated solely with this compound were not found in the search results.

Application in Adhesives and Sealants Technology

In the field of adhesives and sealants, this compound is utilized as a component in the synthesis of the base polymer. Its inclusion in polyurethane and polyester formulations for adhesives and sealants can improve flexibility, adhesion, and durability. Patents describe multicomponent adhesive compositions that can include this compound as one of the potential diols in the formulation. The properties it imparts to the polymer backbone, such as hydrolytic stability and good thermal properties, are highly desirable in high-performance adhesive and sealant applications. For instance, in cast polyurethane compositions used for adhesives and sealants, this compound can act as a chain extender, contributing to the final elastomeric properties of the material. google.com

Advanced Analytical Characterization of 2,2 Dimethyl 1,3 Pentanediol and Its Derivatives

Spectroscopic Techniques for Structural Elucidation

Spectroscopic methods are indispensable for determining the molecular structure of 2,2-dimethyl-1,3-pentanediol. By analyzing the interaction of the molecule with electromagnetic radiation, detailed information about its atomic composition and bonding arrangement can be obtained.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique for elucidating the precise structure of this compound. By observing the magnetic properties of atomic nuclei, NMR provides information on the connectivity and chemical environment of each atom.

¹H NMR Spectroscopy: In the proton NMR spectrum of this compound, distinct signals are expected for the different types of protons present in the molecule. Based on analogous structures like 2,2,4-trimethyl-1,3-pentanediol (B51712) and 2,2-dimethyl-1,3-propanediol, the chemical shifts can be predicted. researchgate.net The hydroxyl protons (-OH) would appear as broad singlets, the chemical shift of which is dependent on concentration and solvent. The protons of the methylene (B1212753) group (CH2) and the methine proton (CH) adjacent to the hydroxyl groups would show characteristic multiplets due to spin-spin coupling with neighboring protons. The geminal dimethyl groups would appear as sharp singlets, and the terminal methyl group of the ethyl chain would be a triplet, while the adjacent methylene group would be a quartet.

¹³C NMR Spectroscopy: The carbon-13 NMR spectrum provides information on each unique carbon atom in the molecule. For this compound, distinct peaks are anticipated for the quaternary carbon, the two carbons bearing hydroxyl groups, the methylene carbon of the ethyl group, and the three methyl carbons. The chemical shifts for these carbons can be estimated by comparison with related diols. chemicalbook.comchemicalbook.comresearchgate.netdocbrown.info

Predicted NMR Data for this compound Note: The following data are predicted based on the analysis of structurally similar compounds, as direct experimental data for this compound is not readily available in public databases.

| ¹H NMR (Predicted) | ¹³C NMR (Predicted) | ||

| Assignment | Chemical Shift (ppm) | Assignment | Chemical Shift (ppm) |

| -CH₃ (ethyl) | ~0.9 (t) | -CH₃ (ethyl) | ~10-15 |

| -CH₂- (ethyl) | ~1.4-1.6 (q) | -CH₂- (ethyl) | ~25-30 |

| -C(CH₃)₂ (gem-dimethyl) | ~0.9-1.1 (s) | -C(CH₃)₂ | ~20-25 |

| -CH₂OH | ~3.4-3.6 (m) | Quaternary C | ~35-40 |

| -CHOH | ~3.7-3.9 (m) | -CH₂OH | ~70-75 |

| -OH | Variable | -CHOH | ~75-80 |

Infrared (IR) and Raman Spectroscopy

Vibrational spectroscopy, including both Infrared (IR) and Raman techniques, is used to identify the functional groups present in a molecule.

Infrared (IR) Spectroscopy: The IR spectrum of this compound is dominated by a strong, broad absorption band in the region of 3200-3600 cm⁻¹, which is characteristic of the O-H stretching vibration of the hydroxyl groups due to hydrogen bonding. chemicalbook.com Other significant peaks include C-H stretching vibrations just below 3000 cm⁻¹, and C-O stretching vibrations in the 1000-1200 cm⁻¹ region. The presence of geminal dimethyl groups can be identified by characteristic bending vibrations around 1365-1385 cm⁻¹.

Raman Spectroscopy: Raman spectroscopy provides complementary information to IR. While the O-H stretching band is typically weak in Raman spectra, the C-C backbone and C-H stretching and bending modes provide a characteristic fingerprint for the molecule. chemicalbook.comchemicalbook.com For a similar compound, 2,2,4-trimethyl-1,3-pentanediol, Raman spectra have been documented and can be used as a reference. chemicalbook.com

Characteristic Vibrational Frequencies for Diols

| Vibrational Mode | Typical Wavenumber (cm⁻¹) | Technique |

| O-H Stretch (H-bonded) | 3200 - 3600 (broad) | IR |

| C-H Stretch (alkane) | 2850 - 3000 | IR, Raman |

| C-H Bend | 1350 - 1480 | IR, Raman |

| C-O Stretch | 1000 - 1200 | IR |

| C-C Stretch | 800 - 1200 | Raman |

Mass Spectrometry (MS) Techniques

Mass spectrometry (MS) is a destructive analytical technique that measures the mass-to-charge ratio of ions. It is used to determine the molecular weight of this compound and to gain structural information from its fragmentation patterns. nih.govnist.gov

In electron ionization (EI) MS, the molecular ion peak [M]⁺ for this compound (molar mass 132.20 g/mol ) may be weak or absent. nih.govchemspider.com The fragmentation pattern is typically characterized by the loss of water (M-18), the loss of an ethyl group (M-29), and alpha-cleavages adjacent to the hydroxyl groups. Cleavage of the C-C bond between the two hydroxyl-bearing carbons is also a common fragmentation pathway for 1,3-diols. Derivatization, for instance by creating cyclic boronate esters, can be employed to yield more stable molecular ions and characteristic fragmentation patterns for diols. rsc.org

Chromatographic Methods for Purity Assessment and Mixture Analysis

Chromatography is essential for separating this compound from reaction mixtures, assessing its purity, and analyzing its non-volatile derivatives.

Gas Chromatography (GC) for Volatile Species Analysis

Gas chromatography (GC) is the method of choice for analyzing volatile compounds like this compound. The choice of the GC column is critical for achieving good separation. sigmaaldrich.com

Due to the polar nature of the hydroxyl groups, using a polar stationary phase, such as a modified polyethylene (B3416737) glycol (e.g., SP-1000 or a WAX-type column), is often preferred to achieve good peak shape and resolution. oup.com These columns can mitigate the peak tailing that often occurs with polar analytes on non-polar columns. sigmaaldrich.com For complex mixtures, derivatization of the diol to a less polar species (e.g., silylation) can improve chromatographic performance. researchgate.net When coupled with a mass spectrometer (GC-MS), it provides a powerful tool for separation and identification. researchgate.net

Typical GC Conditions for Diol Analysis

| Parameter | Condition |

| Column | Polar (e.g., Rtx-WAX, SPB-1000) or non-polar after derivatization |

| Injector Temperature | 250 °C |

| Oven Program | Initial hold followed by a temperature ramp (e.g., 40 °C to 240 °C) |

| Carrier Gas | Helium or Hydrogen |

| Detector | Flame Ionization Detector (FID) or Mass Spectrometer (MS) |

Liquid Chromatography (LC) for Non-volatile Derivatives

For non-volatile derivatives of this compound, such as esters or urethanes, High-Performance Liquid Chromatography (HPLC) is the primary analytical technique.

Reversed-phase (RP) HPLC using a C18 or C8 column is commonly used for the separation of moderately polar to non-polar derivatives. The mobile phase typically consists of a mixture of water and an organic solvent like acetonitrile (B52724) or methanol (B129727). For more polar, non-volatile derivatives, Hydrophilic Interaction Liquid Chromatography (HILIC) can be an effective alternative. nih.gov HILIC columns, such as those with a diol phase, use a high organic content mobile phase for the retention and separation of polar compounds. nih.govsigmaaldrich.com Detection is commonly achieved using a UV detector (if the derivatives contain a chromophore), an evaporative light scattering detector (ELSD), or a mass spectrometer (LC-MS). nih.gov

Thermal Analysis for Material Properties

Thermal analysis techniques are crucial for understanding the behavior of polymeric materials over a range of temperatures. These methods provide valuable data on thermal stability, phase transitions, and the influence of polymer composition on these properties.

Thermogravimetric Analysis (TGA) of Diol-Containing Polymers

Thermogravimetric Analysis (TGA) measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere. It is a fundamental technique for assessing the thermal stability of polymers. The incorporation of diols like this compound into a polymer backbone can influence its degradation profile.

Generally, the thermal stability of polyesters is affected by the length of the aliphatic chain in the diol monomer. Studies on polyesters synthesized from various aliphatic diacids have shown that an increase in the number of methylene units in the diacid can lead to a decrease in thermal stability. researchgate.net For instance, in a series of bio-sourced aliphatic-aromatic copolyesters, the 5% weight loss temperature (Td,5%) was observed to decrease as the length of the diacid chain increased. researchgate.net

Table 1: Illustrative TGA Data for Polyesters with Structurally Related Diols/Diamines

| Polymer System | Td,5% (°C) | T10 (°C) | Residual Weight at 600°C (%) | Reference |

| Bio-sourced aliphatic-aromatic copolyesters | 324 - 353 | - | 9.3 - 9.8 | researchgate.net |

| Polyester (B1180765) with Schiff-base from 2,2-dimethyl-1,3-diaminopropane | - | 280 | ~41 | mdpi.com |

| 1,5-Pentanediol (B104693) based polyesters | 308 - 371 | - | - | mdpi.com |

This table presents data from related polymer systems to illustrate the expected range of thermal stability.

The gem-dimethyl group in this compound is expected to introduce steric hindrance, which could potentially influence the degradation mechanism and thermal stability of the resulting polymer.

Differential Scanning Calorimetry (DSC) for Phase Transitions

Differential Scanning Calorimetry (DSC) is a powerful technique for investigating the thermal transitions of polymers, such as the glass transition temperature (Tg) and melting temperature (Tm). researchgate.net These transitions are highly dependent on the polymer's molecular structure, including the flexibility of the polymer chains and intermolecular interactions.

The incorporation of diols with side groups, such as the methyl groups in this compound, can significantly affect the Tg of polyesters. The presence of such side groups can reduce the crystallinity of the polyester and increase the glass transition temperature by restricting chain mobility. nih.gov For example, studies on copolyesters containing 2,3-butanediol (B46004) have shown a clear relationship between the diol content and the Tg, with the Tg increasing with higher concentrations of the branched diol. nih.govnih.gov A polyester synthesized with a Schiff-base from 2,2-dimethyl-1,3-diaminopropane reported a glass transition temperature of 174 °C. mdpi.com

The structure of the diol also impacts the melting temperature. The addition of a comonomer like 2-methyl-1,3-propanediol (B1210203) to poly(ethylene terephthalate) (PET) has been shown to reduce the melting temperature and narrow the range between the glass transition and melting point. nih.gov Similarly, for polyesters based on 1,5-pentanediol, melting endotherms were observed to range from 77.3 °C to 154.7 °C, depending on the comonomer content. mdpi.com

Table 2: Illustrative DSC Data for Polyesters with Structurally Related Diols

| Polymer System | Glass Transition Temperature (Tg) (°C) | Melting Temperature (Tm) (°C) | Reference |

| Bio-sourced aliphatic-aromatic copolyesters | 59 - 81 | 161 - 172 | researchgate.net |

| Polyester with Schiff-base from 2,2-dimethyl-1,3-diaminopropane | 174 | - | mdpi.com |

| 1,5-Pentanediol based polyesters | -45 to 31 | 77.3 - 154.7 | mdpi.com |

| Copolyesters with 2,3-butanediol | 88 - 104 | - | nih.govnih.gov |

This table presents data from related polymer systems to illustrate the expected phase transition behavior.

Rheological Characterization of this compound-Modified Systems

The study of the flow and deformation of materials, known as rheology, is essential for understanding the processability of polymers. The melt flow behavior of polymers is influenced by factors such as molecular weight, chain branching, and the presence of fillers. magnanimitas.cz

The incorporation of a diol like this compound into a polymer is expected to affect its melt viscosity. The gem-dimethyl groups would likely increase the steric hindrance and restrict chain rotation, potentially leading to a higher melt viscosity compared to a linear diol of similar chain length.

The melt flow index (MFI) is a common parameter used to characterize the ease of flow of a molten polymer. alpha-plast.com.ua A lower MFI generally corresponds to a higher molecular weight and higher melt viscosity. nih.gov The specific molecular structure of the repeating unit plays a significant role. For instance, the introduction of 2-methyl-1,3-propanediol into PET copolymers was found to influence the melt spinning process, indicating a change in the rheological properties of the melt. tennessee.edu

While specific rheological data for polymers containing this compound is not available in the reviewed literature, it is anticipated that its inclusion would necessitate adjustments to processing parameters due to changes in melt viscosity and elasticity. The shear-thinning behavior, common to polymer melts where viscosity decreases with increasing shear rate, would also be a key characteristic to investigate for any new polyester formulation. dynisco.com

Computational Chemistry and Molecular Modeling Studies

Molecular Dynamics Simulations of 2,2-Dimethyl-1,3-pentanediol Interactions

Molecular Dynamics (MD) simulations are a powerful computational method used to study the physical movement of atoms and molecules over time. youtube.comyoutube.com By solving Newton's equations of motion for a system of interacting particles, MD simulations generate trajectories that reveal how molecular systems evolve, providing insights into both structural and dynamic properties. dovepress.com For a molecule like this compound, MD simulations can elucidate complex behaviors such as intermolecular interactions in a condensed phase and the molecule's preferred shapes or conformations.

The physical properties of this compound in a liquid or solid state are governed by the nature and strength of its intermolecular forces. MD simulations can quantify these forces, which primarily consist of hydrogen bonds and van der Waals interactions.

Hydrogen Bonding: The presence of two hydroxyl (-OH) groups allows this compound to act as both a hydrogen bond donor and acceptor. ucalgary.calibretexts.org These are strong, directional interactions that significantly influence properties like boiling point, viscosity, and solubility. youtube.com An MD simulation would model the network of hydrogen bonds formed between molecules, calculating average bond lifetimes, distances, and angles to quantify the strength and dynamics of this network.

Van der Waals Forces: These include weaker London dispersion forces and dipole-dipole interactions. The carbon backbone and methyl groups contribute to dispersion forces, which increase with molecular size. libretexts.org The polar C-O and O-H bonds create a net molecular dipole moment, leading to dipole-dipole attractions.

An MD simulation can compute the radial distribution function (RDF), g(r), for specific atom pairs (e.g., between the oxygen of one molecule and the hydroxyl hydrogen of another) to provide statistical insight into the local structure and the strength of these interactions.

The key dihedral angles that define the conformation of the carbon backbone are C1-C2-C3-C4 and C2-C3-C4-C5. The rotation around the C2-C3 bond is particularly significant. The presence of a gem-dimethyl group at the C2 position introduces considerable steric hindrance, which restricts free rotation and disfavors certain conformations. For instance, an eclipsed conformation where a methyl group on C2 aligns with the ethyl group on C3 would be energetically unfavorable. Similarly, gauche interactions between bulky groups contribute to steric strain. libretexts.org The most stable conformers are expected to be those that maximize the distance between the largest substituent groups, adopting staggered and anti-arrangements where possible. libretexts.orgresearchgate.net

MD simulations explore this conformational space by allowing the molecule's bonds to rotate and flex according to the force field's potential energy function. By sampling many different conformations over time, a statistical distribution of dihedral angles can be obtained, revealing the most probable and energetically favorable structures.

Below is an illustrative table representing the type of data a conformational analysis study would yield, showing hypothetical relative energies for different conformations around the C2-C3 bond.

Density Functional Theory (DFT) Calculations for Electronic Structure

Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems, such as atoms and molecules. researchgate.netrsc.org It is a widely used tool for calculating molecular properties that depend on the distribution of electrons. For this compound, DFT calculations can provide fundamental insights into its reactivity, polarity, and spectroscopic properties.

DFT calculations determine the electron density of a molecule to derive properties like the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO gap is a crucial indicator of a molecule's chemical reactivity and kinetic stability. ijcce.ac.ir A small gap suggests the molecule is more reactive, as it is easier to excite an electron to a higher energy state. Other properties, such as ionization potential, electron affinity, and the molecular dipole moment, can also be accurately calculated. researchgate.net

The following table summarizes key electronic properties that would be obtained from a DFT study of this compound and their significance.

Quantitative Structure-Property Relationship (QSPR) Modeling for Diols

Quantitative Structure-Property Relationship (QSPR) models are statistical models that correlate variations in the chemical structure of compounds with their physical, chemical, or biological properties. nih.gov The fundamental principle is that the structure of a molecule, encoded by numerical values known as molecular descriptors, determines its properties.

For a class of compounds like diols, a QSPR model could be developed to predict important properties such as aqueous solubility, boiling point, or viscosity without the need for experimental measurements for every new compound. nih.gov The process involves:

Assembling a dataset of diols with known experimental property values.

Calculating a large number of molecular descriptors for each diol. These can include constitutional descriptors (e.g., molecular weight, atom counts), topological descriptors (describing atomic connectivity), and quantum-chemical descriptors (from methods like DFT).

Using statistical methods, such as multiple linear regression (MLR) or machine learning algorithms, to build a mathematical equation that links a subset of the most relevant descriptors to the property of interest.

A hypothetical QSPR model for predicting the aqueous solubility of diols is illustrated in the table below.

Reaction Mechanism Elucidation via Computational Approaches

Computational chemistry provides indispensable tools for investigating the detailed pathways of chemical reactions. For diols like this compound, common reactions include dehydration, oxidation, and esterification. Using methods like Density Functional Theory (DFT), it is possible to map the entire potential energy surface of a reaction. rsc.org

This involves:

Identifying Reactants, Products, and Intermediates: The geometries of all stable species in the reaction are optimized to find their lowest energy structures.

Locating Transition States (TS): A transition state is the highest energy point along the reaction coordinate, representing the energy barrier that must be overcome for the reaction to proceed. acs.org Computational algorithms are used to find these saddle points on the potential energy surface.

For example, the acid-catalyzed dehydration of a diol could be modeled to determine whether it proceeds via a stepwise or concerted mechanism and to identify the rate-limiting step. acs.orgresearchgate.net Such computational studies are crucial for understanding reaction kinetics, predicting product selectivity, and designing more efficient catalytic processes.

Environmental Behavior and Degradation Pathways

Environmental Partitioning and Mobility Assessment

Without empirical data from laboratory or field studies, any discussion on these topics would be speculative and would not meet the required standards of scientific accuracy. Further research is needed to determine the environmental profile of 2,2-Dimethyl-1,3-pentanediol.

Soil Adsorption and Desorption Studies

The mobility of an organic compound in the soil is determined by its adsorption and desorption characteristics. A primary mechanism for the adsorption of non-ionic organic compounds is partitioning into soil organic matter. This behavior is quantified by the soil organic carbon-water partition coefficient (Koc), which can be estimated from the compound's octanol-water partition coefficient (Kow). chemsafetypro.comecetoc.org

This compound has a computed XLogP3 value, a method of calculating Log Kow, of 1.3. nih.gov Substances with high Log Kow values tend to adsorb more readily to the organic fraction of soils and sediments due to their low affinity for water. chemsafetypro.com The Log Kow of 1.3 for this compound is considered low, suggesting a weak tendency to adsorb to soil particles.

Using common quantitative structure-activity relationship (QSAR) models, the Log Koc can be estimated from the Log Kow. This estimated value indicates that this compound is likely to have high mobility in soil and a low potential for adsorption. Consequently, it is more likely to remain in the soil pore water and may be subject to leaching.

Estimated Soil Adsorption Parameters for this compound

| Parameter | Value | Interpretation |

|---|---|---|

| Log Kow (Octanol-Water Partition Coefficient) | 1.3 nih.gov | Low hydrophobicity |

| Estimated Log Koc (Soil Organic Carbon-Water Partition Coefficient) | ~1.9 - 2.1 | Low adsorption potential, high mobility in soil |

Volatilization from Water and Soil Surfaces

For comparison, a structurally similar compound, 2,2-Dimethyl-1,3-propanediol, has a low vapor pressure of less than 0.8 mmHg at 20°C, indicating low volatility. sigmaaldrich.com Given these factors, this compound is expected to have a low potential for volatilization from both water and moist soil surfaces. chemimpex.com Volatilization from dry soil surfaces may occur, but is generally a less significant pathway for compounds with low vapor pressures. researchgate.net

Physicochemical Properties Related to Volatilization Potential (Analog Compound Data)

| Parameter | Compound | Value | Interpretation |

|---|---|---|---|

| Vapor Pressure | 2,2-Dimethyl-1,3-propanediol | <0.8 mmHg (at 20°C) sigmaaldrich.com | Low volatility |

Note: Data is for a structurally similar analog compound and is used to infer the likely behavior of this compound.

Bioconcentration Potential in Aquatic Organisms

Bioconcentration refers to the accumulation of a chemical in an organism from the surrounding water, to levels higher than in the water itself. The potential for a chemical to bioconcentrate is often predicted by its Log Kow value. wikipedia.org Chemicals with higher Log Kow values are more lipophilic (fat-loving) and tend to accumulate in the fatty tissues of aquatic organisms. researchgate.net

Regulatory bodies often use Log Kow values as a screening tool to identify substances that may require bioconcentration testing. chemsafetypro.com A common trigger value for concern is a Log Kow greater than 3, with some regulations setting the threshold at 4.5. chemsafetypro.comecetoc.org The Log Kow for this compound is 1.3, which is significantly below these thresholds. nih.gov

The bioconcentration factor (BCF), the ratio of the chemical's concentration in an organism to that in the water at equilibrium, can also be estimated from the Log Kow. Based on its low Log Kow, the BCF for this compound is predicted to be very low. This indicates that the compound is unlikely to accumulate to significant levels in aquatic organisms. This is consistent with findings for other low molecular weight glycols, such as 2-methyl-1,3-propanediol (B1210203) (Log Kow of -0.6), which show a low concern for bioaccumulation. nih.govresearchgate.net

Estimated Bioconcentration Potential for this compound

| Parameter | Value | Interpretation |

|---|---|---|

| Log Kow (Octanol-Water Partition Coefficient) | 1.3 nih.gov | Low lipophilicity |

| Estimated BCF (Bioconcentration Factor) | < 10 L/kg | Low potential to bioconcentrate in aquatic organisms |

Conclusion and Future Research Directions

Current Gaps in 2,2-Dimethyl-1,3-pentanediol Research

Despite the availability of basic physicochemical data for this compound, a thorough review of scientific literature reveals a significant lack of dedicated research on this specific compound. Much of the existing knowledge is extrapolated from studies on analogous branched diols, such as 2,2-dimethyl-1,3-propanediol and 2,2,4-trimethyl-1,3-pentanediol (B51712). This highlights several key gaps in our understanding:

Synthesis and Characterization: While general methods for diol synthesis exist, specific, optimized, and high-yield synthetic routes for this compound are not well-documented in publicly available research. Furthermore, comprehensive characterization of its various isomers and their distinct properties is limited.